molecular formula C18H21NO4 B6087224 ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate

ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate

Cat. No.: B6087224
M. Wt: 315.4 g/mol
InChI Key: HVBMYDXBDFYVQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoate ester linked to a cyclohexylidene moiety through an amino group. The presence of the dimethyl groups and the dioxocyclohexylidene ring adds to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate typically involves multiple steps. One common method starts with the acylation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) using acetic anhydride in the presence of a base such as triethylamine and a catalyst like 4-dimethylaminopyridine (DMAP). This forms 2-acetyldimedone, which is then reacted with an appropriate amino benzoate derivative under reflux conditions in ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the development of new materials and chemical products

Mechanism of Action

The mechanism of action of ethyl 4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The presence of the dioxocyclohexylidene ring and the amino group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Its applications in various fields of research further highlight its versatility and importance.

Properties

IUPAC Name

ethyl 4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-4-23-17(22)12-5-7-13(8-6-12)19-11-14-15(20)9-18(2,3)10-16(14)21/h5-8,11,20H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBMYDXBDFYVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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